Cas no 1908-90-3 (4-Phenyl-1,3-thiazolidine-2-thione)

4-Phenyl-1,3-thiazolidine-2-thione is a heterocyclic organic compound featuring a thiazolidine core substituted with a phenyl group at the 4-position and a thione functional group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its sulfur-containing framework enhances its utility in metal coordination chemistry and as a precursor for bioactive molecules. The compound’s stability and well-defined chemical properties facilitate its use in controlled reactions, including cyclizations and functional group transformations. It is commonly employed in research settings for developing thiazole-based compounds with potential biological activity.
4-Phenyl-1,3-thiazolidine-2-thione structure
1908-90-3 structure
Product Name:4-Phenyl-1,3-thiazolidine-2-thione
CAS No:1908-90-3
MF:C9H9NS2
MW:195.30445933342
CID:42171
PubChem ID:13522002
Update Time:2025-10-05

4-Phenyl-1,3-thiazolidine-2-thione Chemical and Physical Properties

Names and Identifiers

    • 4-Phenyl-1,3-thiazolidine-2-thione
    • 4-Phenyl-2-thiazolidinethione
    • SCHEMBL5993378
    • SCHEMBL10938930
    • DTXSID40542858
    • PB39591
    • 2-Thiazolidinethione, 4-phenyl-
    • (4R)-4-Phenylthiazolidine-2-thione
    • MFCD06658215
    • SY109928
    • FT-0642694
    • FT-0643765
    • 4-Phenylthiazolidine-2-thione
    • 1908-90-3
    • DB-044549
    • DB-316728
    • DB-040906
    • Inchi: 1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
    • InChI Key: IEXSISKCCADMLK-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC=CC=2)C1)=S

Computed Properties

  • Exact Mass: 195.01777
  • Monoisotopic Mass: 195.01764164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 69.4Ų

Experimental Properties

  • Density: 1.31
  • Melting Point: 187-189 ºC
  • PSA: 12.03

4-Phenyl-1,3-thiazolidine-2-thione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P229100-50mg
4-Phenyl-1,3-thiazolidine-2-thione
1908-90-3
50mg
$ 190.00 2022-06-03
TRC
P229100-100mg
4-Phenyl-1,3-thiazolidine-2-thione
1908-90-3
100mg
$ 310.00 2022-06-03
TRC
P229100-250mg
4-Phenyl-1,3-thiazolidine-2-thione
1908-90-3
250mg
$ 615.00 2022-06-03

4-Phenyl-1,3-thiazolidine-2-thione Related Literature

Additional information on 4-Phenyl-1,3-thiazolidine-2-thione

Recent Advances in the Study of 4-Phenyl-1,3-thiazolidine-2-thione (CAS: 1908-90-3) in Chemical Biology and Pharmaceutical Research

4-Phenyl-1,3-thiazolidine-2-thione (CAS: 1908-90-3) is a sulfur-containing heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its thiazolidine-2-thione core and phenyl substituent, has been explored for its potential as a building block in drug discovery, a ligand in metal coordination chemistry, and a modulator of biological activity. The unique structural features of 4-Phenyl-1,3-thiazolidine-2-thione contribute to its diverse reactivity and biological interactions, making it a valuable target for synthetic and medicinal chemistry studies.

Recent studies have focused on the synthesis and derivatization of 4-Phenyl-1,3-thiazolidine-2-thione to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported the development of novel analogs with improved solubility and bioavailability, addressing previous limitations in drug delivery. These analogs demonstrated promising activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as an antimicrobial agent. The study employed computational docking and molecular dynamics simulations to elucidate the binding interactions between the thiazolidine-2-thione derivatives and bacterial target proteins.

In addition to its antimicrobial applications, 4-Phenyl-1,3-thiazolidine-2-thione has been investigated for its role in cancer therapeutics. A 2024 study published in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to inhibit key enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs). The researchers synthesized a series of derivatives and evaluated their inhibitory activity using enzyme kinetics and cell-based assays. The results indicated that certain modifications to the phenyl ring significantly enhanced the compound's selectivity and potency, suggesting a potential pathway for developing targeted anticancer agents.

The chemical versatility of 4-Phenyl-1,3-thiazolidine-2-thione has also been leveraged in materials science. A recent report in ACS Applied Materials & Interfaces described its use as a precursor for the synthesis of sulfur-doped carbon nanomaterials. These materials exhibited excellent electrochemical properties, making them suitable for applications in energy storage devices, such as lithium-sulfur batteries. The study highlighted the compound's ability to act as a sulfur source while maintaining structural integrity under high-temperature conditions, a critical factor for scalable material synthesis.

Despite these advancements, challenges remain in the widespread application of 4-Phenyl-1,3-thiazolidine-2-thione. Issues such as metabolic stability, toxicity profiles, and large-scale synthesis need to be addressed in future research. Ongoing studies are exploring novel synthetic routes, including green chemistry approaches, to improve the sustainability of production processes. Furthermore, interdisciplinary collaborations between chemists, biologists, and material scientists are expected to unlock new applications for this versatile compound, solidifying its position as a key player in chemical biology and pharmaceutical research.

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